

# Application Notes: Quantitative Determination of Dicamba-propionic Acid using Indirect Competitive ELISA

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## Compound of Interest

Compound Name: *Dicamba-propionic acid*

Cat. No.: *B12380909*

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## Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds.[1] Due to its potential for off-target movement and impact on non-target crops, sensitive and specific methods for its detection are crucial.[2][3] This application note describes a detailed protocol for the quantitative analysis of **Dicamba-propionic acid**, a derivative of Dicamba suitable for conjugation, using an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is a sensitive and high-throughput method suitable for screening a large number of samples in environmental monitoring and agricultural research.

The principle of this indirect competitive ELISA is based on the competition between free **Dicamba-propionic acid** in the sample and a **Dicamba-propionic acid**-protein conjugate immobilized on a microplate for a limited number of specific anti-Dicamba antibody binding sites. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The subsequent addition of a chromogenic substrate results in a colorimetric signal that is inversely proportional to the concentration of **Dicamba-propionic acid** in the sample.[1][3]

## Required Materials

Reagents and Consumables:

- **Dicamba-propionic acid** standard
- Anti-Dicamba primary antibody
- Horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody species)
- **Dicamba-propionic acid**-Ovalbumin (OVA) conjugate (for coating)
- 96-well high-binding polystyrene microplates
- Bovine Serum Albumin (BSA)
- Non-fat dry milk (optional blocking agent)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution[4][5]
- Stop solution (e.g., 2 M Sulfuric Acid)[6]
- Reagent-grade water
- Phosphate Buffered Saline (PBS)
- Tween 20
- Sodium carbonate and sodium bicarbonate
- Pipettes and tips
- Microplate reader with a 450 nm filter

Buffer and Solution Preparation:

| Buffer/Solution          | Composition  |
|--------------------------|--|
| Coating Buffer           | 100 mM Carbonate-Bicarbonate buffer, pH 9.6 (1.59 g Na <sub>2</sub> CO <sub>3</sub> , 2.93 g NaHCO <sub>3</sub> in 1 L of distilled water).[7] |
| Wash Buffer (PBST)       | 10 mM Phosphate Buffered Saline (PBS) with 0.05% Tween 20, pH 7.4.   |
| Blocking Buffer          | 1% Bovine Serum Albumin (BSA) in PBST. Alternatively, 5% non-fat dry milk in PBST can be used.[8][9]   |
| Antibody Dilution Buffer | 1% BSA in PBST.  |
| TMB Substrate            | Ready-to-use solution.[4][5]   |
| Stop Solution            | 2 M H <sub>2</sub> SO <sub>4</sub> .[6]  |

## Experimental Protocols

### Preparation of Dicamba-propionic acid-OVA Conjugate for Coating

For the indirect competitive ELISA, a hapten-protein conjugate is required for coating the microplate wells. **Dicamba-propionic acid**, as a hapten, must be covalently linked to a carrier protein, such as Ovalbumin (OVA), to facilitate its adsorption to the polystyrene surface of the microplate. This can be achieved through various chemical conjugation methods, often involving the activation of the carboxylic acid group of **Dicamba-propionic acid** to form an amide bond with the amine groups of the protein.

### Indirect Competitive ELISA Protocol

- Coating of the Microplate:
  - Dilute the **Dicamba-propionic acid**-OVA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.[10]
  - Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

- Seal the plate and incubate overnight at 4°C.[\[11\]](#)
- Washing:
  - Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer (PBST) per well.[\[11\]](#)
  - After the last wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
- Blocking:
  - Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.[\[11\]](#)
  - Seal the plate and incubate for 1-2 hours at room temperature.[\[11\]](#)
- Washing:
  - Repeat the washing step as described in step 2.
- Competitive Reaction:
  - Prepare serial dilutions of the **Dicamba-propionic acid** standard in Antibody Dilution Buffer.
  - Prepare the samples to be tested, diluting them in Antibody Dilution Buffer as necessary.
  - In a separate dilution plate or tubes, add 50 µL of the diluted standards or samples.
  - Add 50 µL of the diluted anti-Dicamba primary antibody to each well containing the standards and samples.
  - Incubate for 30 minutes at room temperature to allow the antibody to bind to the free **Dicamba-propionic acid**.
  - Transfer 100 µL of the pre-incubated mixture of antibody and standard/sample to the corresponding wells of the coated and blocked ELISA plate.

- Seal the plate and incubate for 1 hour at 37°C.
- Washing:
  - Repeat the washing step as described in step 2, increasing the number of washes to four.
- Secondary Antibody Incubation:
  - Dilute the HRP-conjugated secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions.
  - Add 100 µL of the diluted secondary antibody to each well.
  - Seal the plate and incubate for 1 hour at 37°C.
- Washing:
  - Repeat the washing step as described in step 6, with five washes.
- Substrate Development:
  - Add 100 µL of TMB Substrate solution to each well.[\[4\]](#)
  - Incubate the plate in the dark at room temperature for 15-30 minutes, or until a sufficient color development is observed.
- Stopping the Reaction:
  - Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.[\[12\]](#)
- Data Acquisition:
  - Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[\[8\]](#)

## Data Presentation

The results of the indirect competitive ELISA are typically presented as a standard curve, plotting the absorbance at 450 nm against the logarithm of the **Dicamba-propionic acid** concentration. The concentration of **Dicamba-propionic acid** in unknown samples is then determined by interpolating their absorbance values from this standard curve. A four-parameter logistic (4PL) curve fit is the recommended model for analyzing the sigmoidal data generated from a competitive ELISA.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 1: Example of a Standard Curve Data for **Dicamba-propionic Acid** ELISA

| Dicamba-propionic acid (ng/mL) | Absorbance at 450 nm (Mean) | Standard Deviation | % Inhibition |
|--------------------------------|-----------------------------|--------------------|--------------|
| 0 (B0)                         | 1.850                       | 0.050              | 0%           |
| 0.1                            | 1.620                       | 0.045              | 12.4%        |
| 0.5                            | 1.250                       | 0.060              | 32.4%        |
| 1.0                            | 0.950                       | 0.055              | 48.6%        |
| 5.0                            | 0.450                       | 0.040              | 75.7%        |
| 10.0                           | 0.250                       | 0.030              | 86.5%        |
| 50.0                           | 0.100                       | 0.020              | 94.6%        |
| Blank                          | 0.050                       | 0.010              | -            |

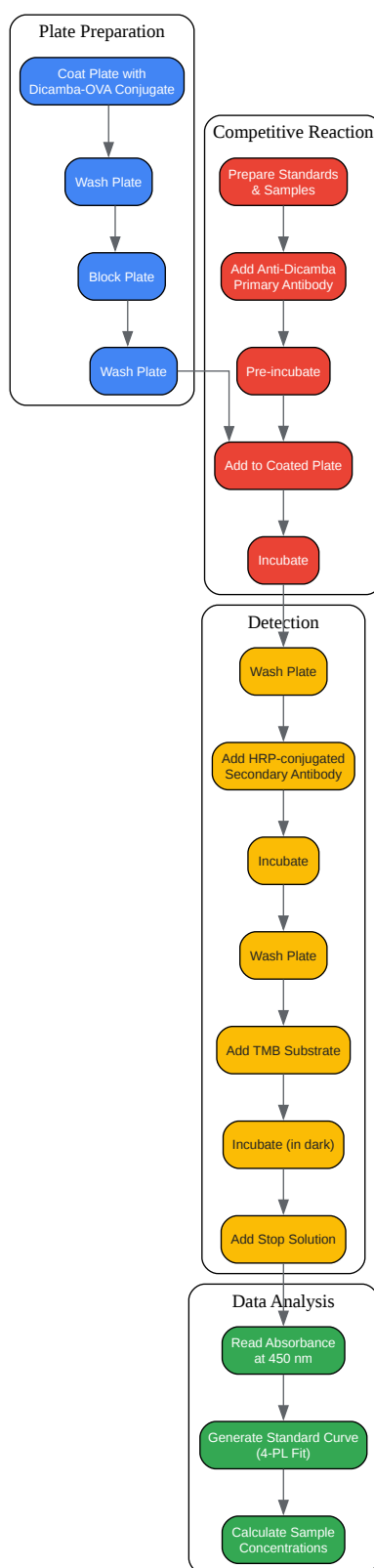
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

The percentage of inhibition can be calculated using the following formula: % Inhibition =  $[(\text{Absorbance of B0} - \text{Absorbance of Sample}) / \text{Absorbance of B0}] \times 100$

Where B0 is the absorbance of the zero standard (no **Dicamba-propionic acid**).

## Mandatory Visualizations

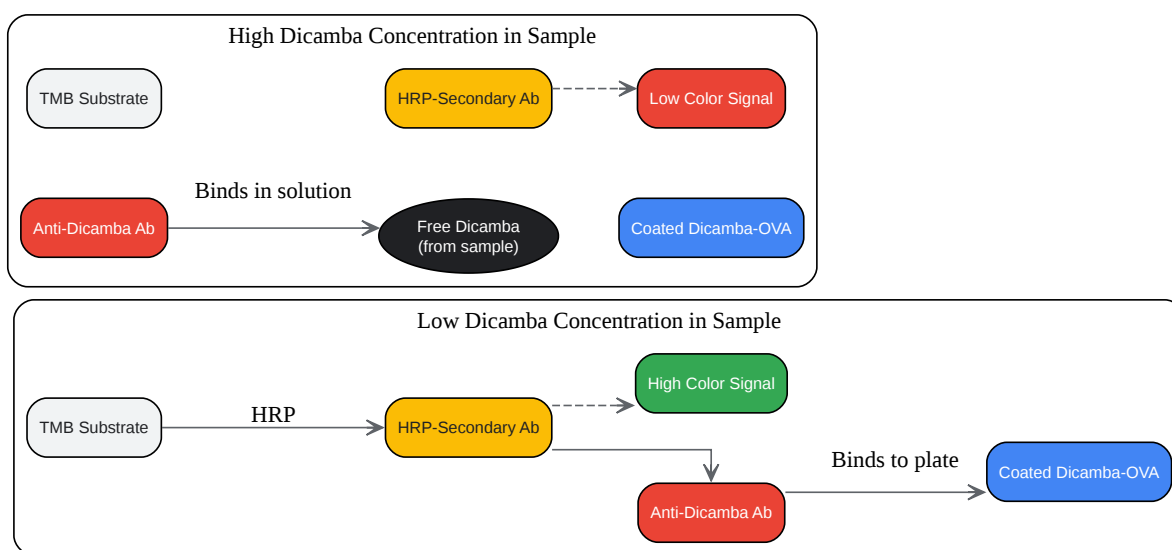
## Signaling Pathway and Experimental Workflow



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Caption: Workflow of the indirect competitive ELISA for **Dicamba-propionic acid** detection.

## Principle of Indirect Competitive ELISA



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Caption: Principle of signal generation in indirect competitive ELISA.

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